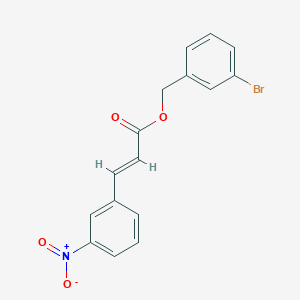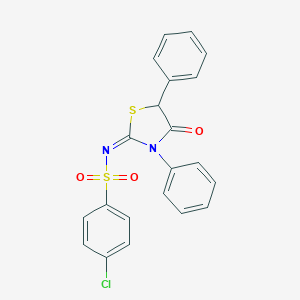![molecular formula C13H14F3NO4S B241502 Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a sulfide compound that is used as a reagent in organic synthesis, and its unique molecular structure makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also act by inhibiting the activity of enzymes involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to exhibit cytotoxicity towards cancer cells, with IC50 values ranging from 0.1 to 10 μM. It has also been shown to exhibit antifungal activity, with MIC values ranging from 0.5 to 2 μg/mL. In addition, it has been shown to inhibit the activity of enzymes involved in fungal cell wall synthesis, such as β-glucan synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate in lab experiments is its high potency and selectivity towards cancer cells and fungi. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity towards cancer cells and fungi. Additionally, it may be useful to explore its potential applications in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate involves the reaction of sec-butyl acetate with 2-nitro-4-(trifluoromethyl)thiophenol in the presence of a base. The reaction proceeds via a substitution reaction, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been used in various scientific studies, including medicinal chemistry, biochemistry, and chemical biology. It has been shown to exhibit antifungal and anticancer activity, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate |
|---|---|
Fórmula molecular |
C13H14F3NO4S |
Peso molecular |
337.32 g/mol |
Nombre IUPAC |
butan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C13H14F3NO4S/c1-3-8(2)21-12(18)7-22-11-5-4-9(13(14,15)16)6-10(11)17(19)20/h4-6,8H,3,7H2,1-2H3 |
Clave InChI |
SVLLAXAZDANVTD-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
CCC(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
methanone](/img/structure/B241437.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)